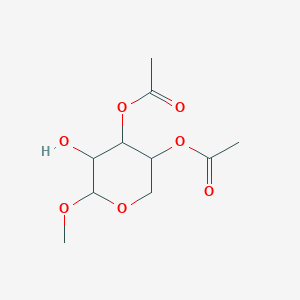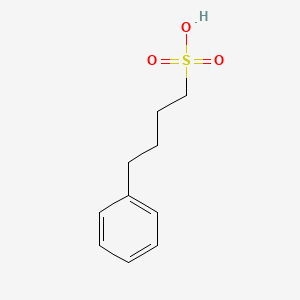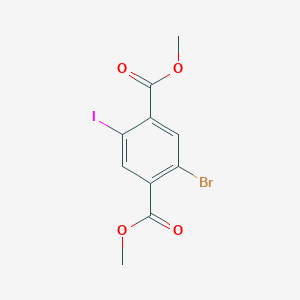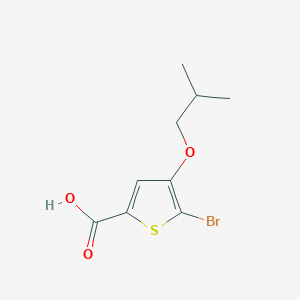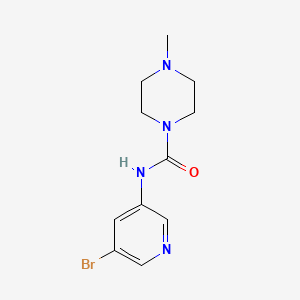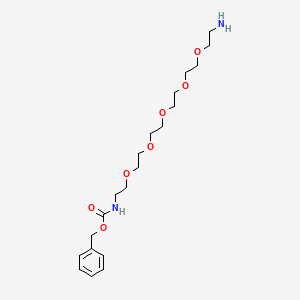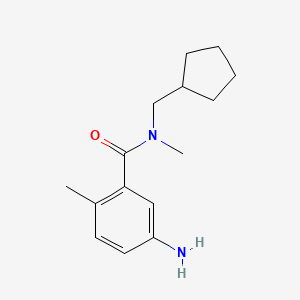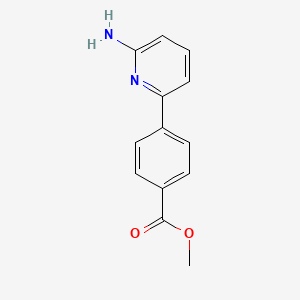
2,4,6-Trichloro-5-(difluoromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trichloro-5-(difluoromethyl)pyrimidine is a halogenated pyrimidine derivative with the molecular formula C5HCl3F2N2 and a molecular weight of 233.43 g/mol . This compound is characterized by the presence of three chlorine atoms and two fluorine atoms attached to a pyrimidine ring, making it a highly reactive and versatile chemical intermediate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichloro-5-(difluoromethyl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the chlorination of 5-(difluoromethyl)pyrimidine using chlorine gas or other chlorinating agents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through distillation or recrystallization techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trichloro-5-(difluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while oxidation reactions can produce pyrimidine N-oxides .
Aplicaciones Científicas De Investigación
2,4,6-Trichloro-5-(difluoromethyl)pyrimidine has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2,4,6-Trichloro-5-(difluoromethyl)pyrimidine involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with nucleophilic amino acids in proteins, leading to enzyme inhibition or modification of protein function . Additionally, its halogenated structure allows it to interact with nucleic acids, potentially disrupting DNA and RNA synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichloro-5-(trifluoromethyl)pyrimidine: This compound is similar in structure but has two chlorine atoms and three fluorine atoms.
2,4,6-Trichloropyrimidine: This compound lacks the difluoromethyl group and is used as an intermediate in the synthesis of various chemicals.
Uniqueness
2,4,6-Trichloro-5-(difluoromethyl)pyrimidine is unique due to the presence of both chlorine and fluorine atoms, which confer distinct reactivity and biological properties. The combination of these halogens allows for specific interactions with biological molecules, making it a valuable compound in medicinal chemistry and other fields .
Propiedades
Fórmula molecular |
C5HCl3F2N2 |
|---|---|
Peso molecular |
233.43 g/mol |
Nombre IUPAC |
2,4,6-trichloro-5-(difluoromethyl)pyrimidine |
InChI |
InChI=1S/C5HCl3F2N2/c6-2-1(4(9)10)3(7)12-5(8)11-2/h4H |
Clave InChI |
YJFQVMJPIJCYMF-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(N=C(N=C1Cl)Cl)Cl)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Butyl-2-(2-[3-[2-(3-butyl-1,1-dimethyl-1,3-dihydrobenzo[e]indol-2-ylidene)ethylidene]-2-chloro-cyclohex-1-enyl]vinyl)-1,1-dimethyl-1h-benzo[e]indolium hexafluorophosphate](/img/structure/B12066731.png)
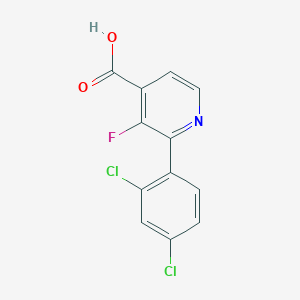
![11-Chloro-7-methyl-6,6a,7,8,9,13b-hexahydro-5H-benzo[d]naphtho[2,1-b]azepin-12-ol](/img/structure/B12066742.png)
